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Compound of Interest

Compound Name: Prostaglandin F2alpha alcohol

Cat. No.: B079385 Get Quote

Executive Summary
This guide provides a rigorous side-by-side analysis of Prostaglandin F2

Alcohol (specifically the C-1 hydroxyl derivative, AGN 190190) and Unoprostone (specifically
Unoprostone Isopropyl and its active metabolite M1).[1]

While both compounds are structurally derived from the prostanoic acid backbone, they

represent divergent evolutionary branches in ocular pharmacology:

PGF2

Alcohol (AGN 190190) is primarily a research tool.[1] It is a C-1 reduced analog of PGF2

used to probe the structural requirements of the FP prostanoid receptor. Its conversion
from a carboxylic acid to a primary alcohol drastically reduces its binding affinity,
highlighting the critical role of the C-1 moiety in receptor recognition.[1]

Unoprostone (Rescula) is a clinical therapeutic.[1] It is a C-22 docosanoid (often

classified as a synthetic prostaglandin analog) that functions via a unique, non-canonical

mechanism involving BK channel (Maxi-K) activation, with only weak residual activity at

the FP receptor.[1]

Chemical Architecture & Properties
The structural deviation between these two molecules dictates their distinct pharmacodynamic

profiles.[1]
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Feature
PGF2

Alcohol (AGN 190190)

Unoprostone (Isopropyl /
M1)

Chemical Class C-20 Prostaglandin Analog C-22 Docosanoid (Synthetic
PG)

Key Modification

C-1 Reduction: Carboxylic acid
(

)

Primary Alcohol (

).[1]

Chain Elongation: 22-carbon
chain.[1][2] Oxidation: C-15
ketone (unlike PGF2

's C-15 hydroxyl).[1]

Prodrug Status No (Active as is).[1] Yes (Isopropyl ester
hydrolyzed to Free Acid M1).[1]

Molecular Weight ~340.5 g/mol ~424.6 g/mol (Isopropyl ester)

Solubility Soluble in DMSO, Ethanol,
Methyl Acetate.

Soluble in DMSO, Ethanol.[3]
[4] Lipophilic (ester).

Stability Sensitive to oxidation; store at
-20°C.

Stable ester; M1 metabolite is
active species.[1]

Pharmacodynamics: Receptor & Channel Profiling
This section details the mechanistic divergence. The "Standard" PGF2

mechanism involves high-affinity binding to the Gq-coupled FP receptor, leading to intracellular

mobilization.[1]

A. The FP Receptor Interaction
PGF2

Alcohol: The C-1 carboxylic acid of natural PGF2

participates in a critical hydrogen bond network within the FP receptor binding pocket
(likely with Arg-329 or similar residues).[1] Reducing this to an alcohol (PGF2

-OH) disrupts this interaction, resulting in a weak agonist with significantly lower affinity (

in the high nanomolar to micromolar range) compared to PGF2

(

~1–10 nM).

Unoprostone: Exhibits extremely low affinity for the FP receptor (
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> 5

M).[1][5][6] While it can mobilize

at very high concentrations (

~500 nM), this is not its primary physiological mechanism at clinical doses.[1]

B. The BK Channel (Maxi-K) Mechanism
Unoprostone: Unoprostone is a potent activator of Big Potassium (BK) channels (

~0.6 nM).[1] It increases the open probability of these channels in trabecular meshwork
(TM) cells, leading to

efflux, membrane hyperpolarization, closure of voltage-gated

channels, and subsequent cellular relaxation. This increases aqueous outflow via the
trabecular pathway.

PGF2

Alcohol: Does not possess significant BK channel activating properties.

C. Signaling Pathway Visualization
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Figure 1: Divergent signaling cascades.[1] Unoprostone primarily targets BK channels leading

to TM relaxation, while PGF2

analogs (and weakly PGF2

alcohol) target the FP receptor-Gq axis.
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Experimental Data Summary
The following data consolidates findings from competitive binding assays and functional

electrophysiology.

Assay Type Metric
PGF2

(Reference)

PGF2

Alcohol

Unoprostone
(M1)

FP Receptor
Binding (Affinity)

~1 - 10 nM
(High) > 100 nM (Low) > 5,000 nM (Very

Low)

Functional
(Potency) ~10 nM Micromolar

range ~500 nM (Weak)

BK Channel (Activation) Inactive Inactive 0.6 nM (Potent)

Primary Target FP Receptor FP Receptor
(Probe) BK Channel

Detailed Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: FP Receptor Radioligand Binding Assay
Purpose: To demonstrate the low affinity of PGF2

Alcohol and Unoprostone compared to standard PGF2

.

Preparation: Transfect HEK-293 cells with human recombinant FP receptor cDNA.

Harvest membranes by centrifugation (40,000 x g, 20 min).

Buffer System: 10 mM MES/KOH (pH 6.0), 10 mM

, 1 mM EDTA. Expert Note: Low pH (6.[1]0) is crucial for optimal PGF2

binding stability.

Incubation:

Mix 50

g membrane protein.[1]
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Add 1 nM

-PGF2

(Radioligand).

Add increasing concentrations (

M to

M) of PGF2

Alcohol or Unoprostone.

Incubate 60 min at 25°C.

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-

cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs.

log[concentration] to determine

.

Expected Result: PGF2

Alcohol curve shifts right (higher

) compared to PGF2

. Unoprostone curve shifts significantly right (very high

).

Protocol B: Whole-Cell Patch Clamp (BK Channel Validation)
Purpose: To confirm Unoprostone's unique mechanism.

Cell Model: Human Trabecular Meshwork (hTM) cells or HEK-293 cells expressing

(BK channel alpha subunit).[1]

Rig Setup: Standard whole-cell patch clamp configuration.

Pipette Solution: 140 mM KCl, 10 mM HEPES, 5 mM EGTA, adjusted free

to 100 nM (physiologic).
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Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

, 10 mM HEPES, 10 mM Glucose.

Voltage Protocol: Hold at -40 mV. Step to +60 mV for 200ms to elicit

currents.

Drug Application:

Perfuse Unoprostone (1 - 10 nM).[1]

Observation: Significant increase in outward current amplitude.

Validation Step: Perfuse Iberiotoxin (100 nM) (Selective BK blocker).[1]

Result: The Unoprostone-induced current must be abolished by Iberiotoxin.

Control: Perfuse PGF2

Alcohol.[1]

Result: No significant change in current (validates specificity).

Experimental Decision Workflow
Use this logic flow to characterize unknown PG analogs relative to these two benchmarks.
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Unknown PG Analog
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Figure 2: Classification workflow for differentiating PGF2

analogs, weak agonists (Alcohol), and Prostones (Unoprostone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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